molecular formula C12H10F2O B15069275 2-(Difluoromethyl)-8-methoxynaphthalene

2-(Difluoromethyl)-8-methoxynaphthalene

Cat. No.: B15069275
M. Wt: 208.20 g/mol
InChI Key: LXNDMSCPRNRXOZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-8-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-8-methoxynaphthalene typically involves the introduction of the difluoromethyl group into a pre-formed naphthalene derivative. One common method is the nucleophilic substitution reaction, where a suitable naphthalene precursor is reacted with a difluoromethylating agent under controlled conditions. For example, the reaction of 8-methoxynaphthalene with a difluoromethylating reagent such as difluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of commercial difluoromethylating agents and advancements in catalytic methods can further streamline the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-8-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-8-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-8-methoxynaphthalene is primarily influenced by the presence of the difluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The difluoromethyl group can also act as a hydrogen bond donor, interacting with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-8-methoxynaphthalene
  • 2-(Chloromethyl)-8-methoxynaphthalene
  • 2-(Bromomethyl)-8-methoxynaphthalene

Uniqueness

2-(Difluoromethyl)-8-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a versatile functional group in various applications .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

7-(difluoromethyl)-1-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7,12H,1H3

InChI Key

LXNDMSCPRNRXOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)C(F)F

Origin of Product

United States

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